molecular formula C11H12BrNO2 B152215 (4-Bromophenyl)(morpholino)methanone CAS No. 127580-92-1

(4-Bromophenyl)(morpholino)methanone

Cat. No. B152215
M. Wt: 270.12 g/mol
InChI Key: FTAGZJAFWFNHAP-UHFFFAOYSA-N
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Description

The compound "(4-Bromophenyl)(morpholino)methanone" is a brominated aromatic ketone with a morpholine moiety. While the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and morpholino groups have been synthesized and analyzed for various biological activities and structural properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a brominated aromatic precursor with a morpholine-containing compound. For instance, the synthesis of a bioactive heterocycle with a morpholine ring was achieved by reacting 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine . Another example is the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods often involve cyclization reactions, reduction, and acidification steps, highlighting the versatility of bromophenyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives is often confirmed using techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies . These compounds can crystallize in various crystal systems, and their rings can adopt different conformations, such as chair or planar conformations, depending on the specific structure of the compound .

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including bromination, O-demethylation , and Crossed-Aldol condensation . The reactivity of these compounds can be influenced by the presence of the morpholine group and the specific substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives can be characterized by their melting points, solubility, and spectral data . The presence of intermolecular hydrogen bonds, such as C—H…O and C—H…N, can contribute to the stability of the molecules . Additionally, substituent effects on these compounds have been studied using statistical analysis to understand the influence on functional group frequencies .

Relevant Case Studies

Several of the synthesized bromophenyl morpholine derivatives have been evaluated for their biological activities. For example, some compounds have shown antiproliferative activity against cancer cell lines , while others have been tested for their antimicrobial activities . Moreover, bromophenyl derivatives have been investigated for their potential as enzyme inhibitors and antioxidants, demonstrating significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, as well as potent antioxidant power .

Scientific Research Applications

Synthesis and Characterization

The compound (4-Bromophenyl)(morpholino)methanone has been synthesized and studied for various scientific purposes. For instance, its derivatives with bromine were synthesized through processes like bromination and demethylation, yielding compounds with potential antioxidant properties (Çetinkaya et al., 2012). Moreover, the molecule (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone was prepared and investigated as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting its significance in neurological research (Wang et al., 2017).

Chemical Properties and Applications

In addition to its synthesis, the chemical structure and properties of similar compounds have been studied extensively. The molecular structure of a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was confirmed via X-ray diffraction, and it exhibited significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). Another study on 12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one revealed insights into its crystal structure, offering a foundation for understanding its interactions and potential applications in various fields (Bakare et al., 2005).

Biomedical Research

The compound and its derivatives also hold promise in biomedical research. The synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development provide valuable insights into potential therapeutic applications (Al‐Ghorbani et al., 2017). The study of morpholylureas, a new class of inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), further underscores the potential of (4-Bromophenyl)(morpholino)methanone derivatives in drug discovery for hormone-related cancers and leukemia (Flanagan et al., 2014).

Safety And Hazards

The safety information for “(4-Bromophenyl)(morpholino)methanone” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral . Appropriate personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

(4-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGZJAFWFNHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336311
Record name (4-Bromophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(morpholino)methanone

CAS RN

127580-92-1
Record name (4-Bromophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromobenzoyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Hydroxybenzotriazole (2.02 g, 14.9 mmol) and 2.86 g (14.9 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride were added to a solution of 2.0 g (9.95 mmol) of 4-bromobenzoic acid in N,N-dimethylformamide (15 ml), and the mixture was stirred at room temperature for 10 min. Thereafter, 1.3 ml (14.9 mmol) of morpholine was added thereto, and the mixture was stirred at room temperature for 18 hr. The reaction was stopped by adding a saturated aqueous sodium hydrogencarbonate solution, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with water and saturated brine in that order, was dried over anhydrous sodium sulfate, and was then filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:2) to give 2.66 g (yield 99%) of the title compound.
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2.02 g
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2.86 g
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2 g
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15 mL
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1.3 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-bromobenzoyl chloride (5 g, 22.78 mmol) was taken up in THF (75 mL) and cooled to 0° C. A solution of morpholine (2.084 mL, 23.92 mmol) and DIPEA (4.38 mL, 25.06 mmol) in THF (25 mL) was added dropwise and the resulting mixture stirred at 0° C. for 3 hours. Water as added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give 4-(4-bromobenzoyl)morpholine as a pale yellow gum.
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5 g
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2.084 mL
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4.38 mL
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25 mL
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75 mL
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Synthesis routes and methods IV

Procedure details

A cooled (0° C.) solution of 4-bromobenzoyl chloride (250 mg; 1.14 mmol) in THF (5 ml) was treated with a 2 M solution of morpholine in THF (219 μl; 2.51 mmol). The reaction mixture was allowed to warm to RT and stirred for 2 days, diluted with EtOAc and washed with a saturated NH4Cl solution in water. The organic phase was dried over MgSO4, filtered and concentrated to dryness affording the title compound as a pink solid (307 mg, quantitative yield).
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250 mg
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5 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Shen, Z Wei, H Jiao, XF Wu - Chemistry–A European Journal, 2017 - Wiley Online Library
The palladium‐catalyzed chemoselective carbonylation of bromoaryl triflates is reported. The selective C−Br bond versus C−OTf (OTf=triflate) bond functionalization can be remarkably …
CJ Smith, SJ Mansfield, EA Anderson… - Journal of Chemical …, 2018 - ACS Publications
Organic synthesis in a modern research laboratory uses state-of-the-art equipment to provide inert atmospheres, track reaction progress, and facilitate the purification of intermediates. …
Number of citations: 3 pubs.acs.org
K Hasan, RG Joseph, SP Patole - ChemistrySelect, 2022 - Wiley Online Library
The present work represents the fabrication of a Fe 3 O 4 ‐based nanocomposite Fe 3 O 4 @CS@PyL‐imin@Cu and its application towards oxidative amination of aryl aldehydes to …
A Cederbalk, M Lysén, J Kehler, JL Kristensen - Tetrahedron, 2017 - Elsevier
Morpholine amides are cheap and safe alternative to Weinreb amides as acylating agents of organometallic species. Herein, the in-situ lithiation/borylation of 18 ortho- meta- and para-…
Number of citations: 5 www.sciencedirect.com
T Yang, Y Wei, MJ Koh - 2021 - chemrxiv.org
The construction of carbon-carbon bonds through cross-coupling between two electrophiles in the absence of excess metallic reducing agents is a desirable objective in chemistry. Here…
Number of citations: 2 chemrxiv.org
Y Tu, L Yuan, T Wang, C Wang, J Ke… - The Journal of Organic …, 2017 - ACS Publications
Palladium-catalyzed aerobic oxidative aminocarbonylation and alkoxycarbonylation reactions with aryl hydrazines as coupling partners have been developed. The oxidative …
Number of citations: 39 pubs.acs.org
MM Rahman, G Li, M Szostak - The Journal of Organic Chemistry, 2019 - ACS Publications
Transamidation reactions represent a fundamental chemical process involving conversion of one amide functional group into another. Herein, we report a facile, highly chemoselective …
Number of citations: 69 pubs.acs.org
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
JB Campbell, RB Sparks, RF Dedinas - Synlett, 2011 - thieme-connect.com
Samarium (III) tris [hexamethyldisilazide](Sm [(Me 3 Si) 2 N] 3= Sm [HMDS] 3) promotes the direct conversion of an ester admixed with an amine into the corresponding carboxamide …
Number of citations: 3 www.thieme-connect.com
S Hong, J Kim, JH Seo, KH Jung… - Journal of Medicinal …, 2012 - ACS Publications
Tropomyosin-related kinase A (TrkA) is considered a promising target in the development of a therapeutic treatment of cancer and pain. In this study, we designed and synthesized a …
Number of citations: 80 pubs.acs.org

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